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molecular formula C9H6ClNO B1260770 2-Chloroquinolin-6-ol CAS No. 577967-89-6

2-Chloroquinolin-6-ol

Cat. No. B1260770
M. Wt: 179.6 g/mol
InChI Key: XANCOYIVTNZKOE-UHFFFAOYSA-N
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Patent
US07691866B2

Procedure details

A solution of quinoline2,6-diol (1 eq) in THF (0.25 M) was treated with POCl3 (1.1 eq) and a drop of DMF. Crushed ice was added to the reaction mixture and EtOAc was added and neutralized with a solution of sodium bicarbonate. The mixture was brought back to pH 6-7 with 1N HCl and ethyl acetate layer was separated, washed with water and brine to provide title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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Reaction Step One
Name
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0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
Name
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0 (± 1) mol
Type
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Reaction Step Five
Name
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Type
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Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([OH:11])=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1O.O=P(Cl)(Cl)[Cl:15].C(=O)(O)[O-].[Na+].Cl>C1COCC1.C(OCC)(=O)C.CN(C=O)C>[Cl:15][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[C:7]([OH:11])[CH:6]=2)[N:1]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC2=CC(=CC=C12)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with water and brine

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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